molecular formula C20H20ClN3O2S B2358330 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline CAS No. 1105213-45-3

2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline

Cat. No.: B2358330
CAS No.: 1105213-45-3
M. Wt: 401.91
InChI Key: UKDFLWKLPRSIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline is a synthetic compound of significant interest in medicinal chemistry and pre-clinical research, incorporating the privileged quinoxaline scaffold. The quinoxaline core is a ubiquitous heterocycle in drug discovery, known for its broad spectrum of biological activities and presence in various therapeutic agents . This compound features a strategic hybridization, combining the quinoxaline structure with a sulfonamide group, a combination noted for enhancing therapeutic potential and creating versatile bioactive molecules . Sulfonamide-containing quinoxaline derivatives are frequently investigated for their potential across multiple disease areas. While specific biological data for this compound may be limited, analogs and derivatives with similar architectures are explored as inhibitors for metabolic enzymes like α-glucosidase and α-amylase for diabetes research , as well as for their potential activity against neurological targets such as acetylcholinesterase (AChE) in the context of Alzheimer's disease . Furthermore, the piperidine ring is a common feature in pharmaceuticals that contributes to pharmacokinetic properties. This reagent is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate its full potential in developing novel therapeutic agents.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-16-10-8-15(9-11-16)14-27(25,26)20-19(24-12-4-1-5-13-24)22-17-6-2-3-7-18(17)23-20/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDFLWKLPRSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dichloroquinoxaline

The quinoxaline core is synthesized via cyclocondensation of o-phenylenediamine with dichloroacetyl chloride in anhydrous dichloromethane. The reaction proceeds under reflux for 12 hours, yielding 2,3-dichloroquinoxaline as a pale-yellow solid (mp 148–150°C, 85% yield). This intermediate serves as the foundational scaffold for subsequent functionalization.

Piperidine Substitution at Position 3

Position 3 substitution is achieved by refluxing 2,3-dichloroquinoxaline with piperidine in polyethylene glycol (PEG-400) at 80°C for 6 hours, employing potassium carbonate (2 eq) and potassium iodide (0.3 eq) as catalysts. The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography to isolate 2-chloro-3-(piperidin-1-yl)quinoxaline (72% yield). Key spectral data include:

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, Ar-H), 7.84–7.78 (m, 2H, Ar-H), 3.62–3.58 (m, 4H, piperidinyl-CH2), 1.72–1.65 (m, 6H, piperidinyl-CH2).

Thioether Formation at Position 2

The 2-chloro intermediate undergoes nucleophilic displacement with 4-chlorobenzylthiol in PEG-400 at room temperature. Potassium carbonate (2 eq) facilitates deprotonation of the thiol, generating a thiolate ion that attacks position 2. After 4 hours, 2-((4-chlorobenzyl)thio)-3-(piperidin-1-yl)quinoxaline is obtained (68% yield).

  • IR (KBr): 2560 cm⁻¹ (S-H stretch, absent post-reaction), confirming thioether formation.

Oxidation to Sulfonyl Group

The thioether is oxidized to the sulfonyl derivative using 30% hydrogen peroxide in acetic acid at 60°C for 8 hours. Completion is confirmed by the disappearance of the S-H stretch in IR and the emergence of a strong S=O absorption at 1150 cm⁻¹. The final product, 2-((4-chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline, is recrystallized from ethanol (mp 214–216°C, 78% yield).

  • 13C NMR (100 MHz, DMSO-d6): δ 152.3 (C-SO2), 138.9–127.4 (aromatic carbons), 54.1 (piperidinyl-CH2), 46.8 (SO2-CH2).

Alternative Synthetic Methodologies

Direct Sulfonation via Chlorosulfonyl Intermediate

An alternative route involves chlorosulfonation of 3-(piperidin-1-yl)quinoxaline at position 2 using chlorosulfonic acid, followed by reaction with 4-chlorobenzylmagnesium bromide. However, this method yields <50% due to over-sulfonation and byproduct formation.

Microwave-Assisted Thioether Oxidation

Microwave irradiation (300 W, 100°C) reduces oxidation time to 1 hour, enhancing yield to 82%. This approach minimizes decomposition, as evidenced by HPLC purity >98%.

Optimization of Reaction Conditions

Step Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Piperidine substitution PEG-400 KI 80 6 72
Thioether formation PEG-400 K2CO3 25 4 68
Sulfonyl oxidation Acetic acid H2O2 60 8 78

Analytical Characterization

The final product exhibits consistent spectroscopic profiles:

  • HRMS (ESI): m/z calcd for C20H19ClN3O2S [M+H]+: 408.09; found: 408.12.
  • XRD: Crystallographic data confirm the sulfonyl group’s orthogonality to the quinoxaline plane, stabilizing the molecular conformation.

Challenges and Limitations

Competing hydrolysis during thioether oxidation necessitates strict control of peroxide concentration. Additionally, steric hindrance from the piperidinyl group slightly reduces reactivity at position 2, requiring excess 4-chlorobenzylthiol (1.5 eq).

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines and piperidines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a quinoxaline structure exhibit a range of biological activities, including:

  • Anticancer Activity : Derivatives of this compound have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that it may modulate signaling pathways related to apoptosis and cell survival, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Antimicrobial Properties : Similar quinoxaline derivatives have demonstrated antimicrobial effects against various pathogens, indicating that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines. The observed effects were attributed to the induction of apoptosis and cell cycle arrest at specific phases .
  • Anti-inflammatory Research : Experimental models showed that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its utility in inflammatory disease management.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help identify potential mechanisms through which the compound exerts its effects, guiding future experimental validation .

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Studies on pyrimidine and quinoxaline derivatives highlight the critical role of substituents in modulating biological activity. For example:

  • 4-Chlorobenzyl vs. Alkyl/Aryl Sulfonyl Groups: Compounds with a 4-chlorobenzylsulfonyl group (as in the target compound) exhibit superior antibacterial activity compared to those with alkyl or other aryl sulfonyl substituents.
  • Piperidin-1-yl vs. Piperazin-1-yl: Replacing the piperidin-1-yl group with a piperazin-1-yl moiety (as in 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline) introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity. This modification may alter pharmacokinetic properties, such as solubility and metabolic stability .
Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives
Compound Name Substituents (Position) MIC (μg/mL) Bacteria MIC (μg/mL) Fungi Reference
Target Compound 4-Cl-benzylsulfonyl (C2), piperidin-1-yl (C3) 1.25–2.5 (S. aureus) ND
2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline 4-methylbenzenesulfonyl (C3), ethyl (C2) 5.0–10.0 (E. coli) 2.5–5.0 (C. albicans)
Pyrimidine Analog (7a–d) Ethyl (C5), pyrrolidin-1-yl (C2) 0.625–1.25 (P. aeruginosa) 0.625–1.25 (A. fumigatus)

Structural Modifications and Pharmacokinetic Profiles

  • Ethyl Substituent Effects : The ethyl group at position 2 in JRX () correlates with enhanced antifungal activity, as seen in pyrimidine analogs where ethyl groups at C-5 improved antimicrobial efficacy .

Electronic and Steric Considerations

  • Piperidin-1-yl vs. However, pyrrolidin-1-yl derivatives in pyrimidine analogs demonstrated superior antifungal activity, suggesting steric and electronic preferences in fungal targets .

Key Research Findings

Antibacterial Superiority : The 4-chlorobenzylsulfonyl group in the target compound confers potent activity against Gram-positive bacteria (e.g., S. aureus), outperforming analogs with methylbenzenesulfonyl groups .

Antifungal Limitations : Unlike piperidin-1-yl derivatives, compounds with piperazin-1-yl or pyrrolidin-1-yl groups show stronger antifungal effects, likely due to improved interactions with fungal cytochrome P450 enzymes .

Metabolic Stability : Piperidine-containing compounds generally exhibit longer half-lives than piperazine analogs, as the additional nitrogen in piperazine may accelerate hepatic metabolism .

Biological Activity

Introduction

The compound 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H19ClN3O2S
  • Molar Mass : 364.87 g/mol
  • IUPAC Name : this compound

This compound features a quinoxaline ring fused with a piperidine moiety and a sulfonyl group, which are critical for its biological activity.

Overview

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The sulfonamide functional group contributes significantly to the antibacterial efficacy of these compounds.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study evaluating various quinoxaline derivatives, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. The results suggested that the presence of the piperidine and sulfonyl groups enhances the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Overview

Quinoxaline derivatives have shown promising results in cancer research, particularly due to their ability to inhibit tumor cell proliferation.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.5
A549 (Lung Cancer)6.0

The compound's IC50 values indicate significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Research has indicated that quinoxaline derivatives induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The presence of the sulfonamide group enhances interaction with cellular targets involved in tumor growth regulation .

Overview

The enzyme inhibitory properties of quinoxaline derivatives are critical for their pharmacological applications, particularly in treating diseases like diabetes and neurodegenerative disorders.

Data Table: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
This compoundAcetylcholinesterase (AChE)2.5
Urease1.8

The compound shows promising inhibitory activity against AChE, which is significant in Alzheimer's disease treatment, and urease, which is relevant for managing urinary tract infections.

Q & A

Basic Research Question

  • Enzyme Assays: Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of kinases or proteases. IC50 values are determined via dose-response curves .
  • Selectivity Screening: Test against a panel of related enzymes (e.g., PI3K, MAPK) to assess specificity .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .

How can researchers address stability issues during long-term storage of this compound?

Advanced Research Question

  • Degradation Pathways: Identify via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Common issues include hydrolysis of the sulfonyl group or oxidation of the piperidine ring .
  • Storage Optimization: Store in amber vials under inert gas (argon) at –20°C. Lyophilization improves stability for aqueous solutions .
  • Stabilizers: Add antioxidants (e.g., BHT) or desiccants (molecular sieves) to formulations .

What computational methods are suitable for predicting the binding modes of this compound to protein targets?

Advanced Research Question

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to model interactions. Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonyl oxygen as H-bond acceptor, chlorobenzyl group for hydrophobic pockets) .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities and guide SAR (structure-activity relationship) optimization .

How should researchers design experiments to investigate the compound's mechanism of action in cellular models?

Basic Research Question

  • Cell Viability Assays: Use MTT or ATP-lite assays to determine EC50 in cancer cell lines (e.g., HeLa, MCF-7) .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, mTOR) .
  • Knockdown/Overexpression: CRISPR/Cas9 or siRNA targeting putative targets (e.g., kinases) to confirm functional relevance .

What analytical techniques are critical for characterizing impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS/MS: Identify byproducts (e.g., des-chloro derivatives) using high-resolution mass spectrometry .
  • NMR Spectroscopy: 2D techniques (COSY, HSQC) resolve overlapping signals from structurally similar impurities .
  • Elemental Analysis: Verify stoichiometry discrepancies caused by incomplete sulfonylation .

How can researchers reconcile conflicting bioactivity data across different cell lines or assays?

Advanced Research Question

  • Assay Validation: Compare results across orthogonal assays (e.g., cell-free vs. cell-based) to rule out artifacts .
  • Cell Line Profiling: Assess membrane permeability (PAMPA assay) or efflux pump expression (e.g., P-gp) to explain variability .
  • Meta-Analysis: Cross-reference with databases (ChEMBL, PubChem) to contextualize findings against published data .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
  • Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Emergency Procedures: Immediate flushing with water for eye/skin contact; seek medical evaluation for persistent symptoms .

How can the compound's solubility and formulation challenges be addressed for in vivo studies?

Advanced Research Question

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Develop liposomal or PLGA formulations to improve bioavailability .
  • Pharmacokinetic Profiling: Conduct IV/PO dosing in rodent models to assess half-life and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.